molecular formula C9H10FNO2 B13017046 Ethyl 4-fluoro-3-methylpicolinate

Ethyl 4-fluoro-3-methylpicolinate

Cat. No.: B13017046
M. Wt: 183.18 g/mol
InChI Key: FKARXXXBQOSQSF-UHFFFAOYSA-N
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Description

Ethyl 4-fluoro-3-methylpicolinate is a pyridine-derived ester characterized by a fluorine atom at the 4-position and a methyl group at the 3-position of the pyridine ring, with an ethyl ester moiety at the 2-position. For instance, describes the synthesis of 4-chloro-N-methylpicolinamide intermediates via refluxing with phenols, which could be adapted for introducing fluorine and methyl groups through selective reagents . The compound’s functional groups (fluoro, methyl, ester) impart distinct electronic and steric properties, making it relevant in medicinal chemistry and agrochemical research as a precursor for bioactive molecules.

Properties

Molecular Formula

C9H10FNO2

Molecular Weight

183.18 g/mol

IUPAC Name

ethyl 4-fluoro-3-methylpyridine-2-carboxylate

InChI

InChI=1S/C9H10FNO2/c1-3-13-9(12)8-6(2)7(10)4-5-11-8/h4-5H,3H2,1-2H3

InChI Key

FKARXXXBQOSQSF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=CC(=C1C)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-fluoro-3-methylpicolinate typically involves the fluorination of a suitable precursor, such as 3-methylpicolinic acid or its derivatives. One common method is the electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced fluorinating agents and catalysts can enhance the efficiency and selectivity of the reaction, making it suitable for commercial production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-fluoro-3-methylpicolinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various nucleophilic substitution products, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Ethyl 4-fluoro-3-methylpicolinate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with improved metabolic stability and bioavailability.

    Industry: Utilized in the development of advanced materials, including polymers and liquid crystals

Mechanism of Action

The mechanism of action of Ethyl 4-fluoro-3-methylpicolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 4-fluoro-3-methylpicolinate shares structural and synthetic similarities with several picolinate derivatives. Below is a comparative analysis based on substituent positions, functional groups, and inferred properties:

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (Pyridine Ring) Ester Group Key Similarities/Differences Reference
Ethyl 5-(trifluoromethyl)-2-pyridinecarboxylate 5-(CF₃) Ethyl Higher electron-withdrawing effect (CF₃ vs. F); lower solubility due to trifluoromethyl group.
Methyl 6-bromo-3-fluoropicolinate 3-F, 6-Br Methyl Bromine at 6-position increases steric bulk; methyl ester reduces volatility compared to ethyl.
Methyl 2-(5-(trifluoromethyl)pyridin-2-yl)acetate 5-(CF₃), acetate side chain Methyl Acetate side chain enhances flexibility; trifluoromethyl group increases lipophilicity.
4-(Trifluoromethyl)picolinic acid 4-(CF₃) N/A (acid) Carboxylic acid group enables salt formation; lacks ester reactivity.

Key Observations:

Substituent Effects: The 4-fluoro group in this compound provides moderate electron-withdrawing effects, influencing reactivity in cross-coupling reactions. In contrast, trifluoromethyl (CF₃) substituents (e.g., in Ethyl 5-(trifluoromethyl)-2-pyridinecarboxylate) significantly enhance electron deficiency, accelerating nucleophilic substitutions but reducing solubility . This contrasts with bromine in Methyl 6-bromo-3-fluoropicolinate, which adds both steric bulk and polarizability .

Ester Group Impact :

  • Ethyl esters (e.g., this compound) generally exhibit higher lipophilicity and slower hydrolysis rates than methyl esters (e.g., Methyl 6-bromo-3-fluoropicolinate), affecting bioavailability and metabolic stability .

Synthetic Pathways :

  • highlights the use of chlorobenzene reflux and hydrazine-mediated reductions for nitro-to-amine conversions in related compounds. Adapting these methods for this compound would require fluorinated precursors and selective esterification steps .

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